Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate
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Overview
Description
Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate is a chemical compound belonging to the class of pyranones. It is characterized by a pyran ring with a carboxylate ester group at the 2-position, two methyl groups at the 3 and 5 positions, and a keto group at the 4-position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate involves the reaction of 3,5-dimethyl-4H-pyran-2,4-dione with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various ester or amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular receptors or proteins, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.
Ethyl 4-oxo-4H-pyran-2-carboxylate: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical properties and uses.
Ethyl 3,5-dimethyl-4-hydroxy-4H-pyran-2-carboxylate:
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical behavior and utility in various fields.
Properties
IUPAC Name |
ethyl 3,5-dimethyl-4-oxopyran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-4-13-10(12)9-7(3)8(11)6(2)5-14-9/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVHQEZDGIOBSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C(=CO1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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